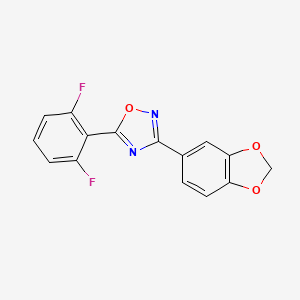
3-(1,3-Benzodioxol-5-yl)-5-(2,6-difluorophenyl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- 3-(1,3-Benzodioxol-5-yl)-5-(2,6-difluorophenyl)-1,2,4-oxadiazole: , commonly referred to as BDDO , is a heterocyclic compound with the following chemical structure:
- It contains a 1,3-benzodioxole ring fused with a 1,2,4-oxadiazole ring, and a difluorophenyl substituent.
- BDDO exhibits interesting properties due to its unique combination of aromatic rings and heterocyclic moieties.
BDDO
Preparation Methods
Synthetic Routes:
Reaction Conditions:
Industrial Production:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
- BDDO has diverse applications:
Chemistry: Used as a building block for more complex molecules.
Biology: Investigated for potential bioactivity (e.g., antimicrobial, antitumor).
Medicine: Research on BDDO derivatives for drug development.
Industry: Limited industrial applications due to its specialized nature.
Mechanism of Action
- BDDO’s mechanism of action depends on its specific application.
- In drug development, BDDO derivatives may interact with specific molecular targets (e.g., enzymes, receptors) or modulate cellular pathways.
- Further studies are needed to elucidate precise mechanisms.
Comparison with Similar Compounds
- BDDO’s uniqueness lies in its fused heterocyclic rings and difluorophenyl substituent.
- Similar Compounds:
1,3-Benzodioxole: Lacks the oxadiazole ring.
1,2,4-Oxadiazole: Lacks the benzodioxole moiety.
Other Heterocycles: Pyrazoles, triazoles, etc.
Properties
Molecular Formula |
C15H8F2N2O3 |
|---|---|
Molecular Weight |
302.23 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-5-(2,6-difluorophenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C15H8F2N2O3/c16-9-2-1-3-10(17)13(9)15-18-14(19-22-15)8-4-5-11-12(6-8)21-7-20-11/h1-6H,7H2 |
InChI Key |
ZAJRIWDVTCNNBC-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)C4=C(C=CC=C4F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(3-ethoxypropyl)-3,4-diphenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11059547.png)
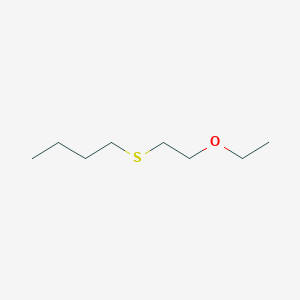
![2-ethyl-3-(4-fluorophenyl)-7-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B11059559.png)
![{4-[(2-Hydroxyethyl)amino][1,2,4]triazolo[4,3-a]quinoxalin-8-yl}(phenyl)methanone](/img/structure/B11059563.png)
![4-(1-Phenyl-ethyl)-5-(3,4,5-trimethoxy-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B11059573.png)
![5,7-Dimethyl-3-{[(piperidin-1-ylsulfonyl)methyl]sulfanyl}[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B11059578.png)
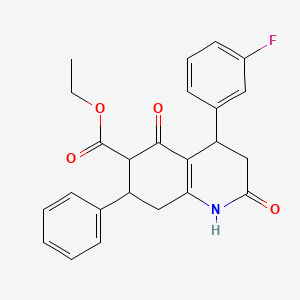
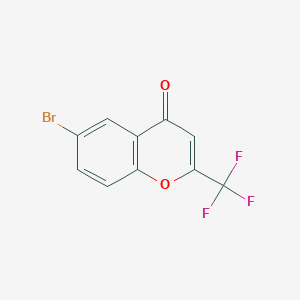
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)acetamide](/img/structure/B11059593.png)
![3-[4-({2-[4-(Dimethylamino)phenyl]imidazo[1,2-a]pyridin-3-yl}amino)phenyl]-3-ethylpiperidine-2,6-dione](/img/structure/B11059599.png)
![1-cycloheptyl-6-methyl-4-(4-nitrophenyl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B11059610.png)
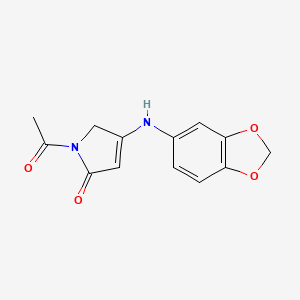
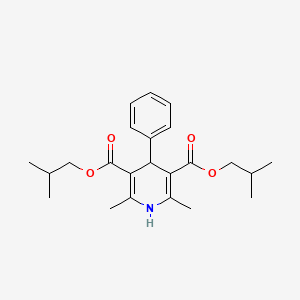
![4-chloro-2-(7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol](/img/structure/B11059624.png)
